molecular formula C11H15N3O3 B2900378 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid CAS No. 2098029-11-7

2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid

Cat. No. B2900378
CAS RN: 2098029-11-7
M. Wt: 237.259
InChI Key: BMMHNDIXVGQKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAAP and is a pyrimidine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also interact with certain receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid in lab experiments is its high potency and specificity. However, one limitation is that the compound may have low solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize its pharmacokinetic properties to improve its efficacy and bioavailability. Additionally, this compound may have potential applications in the treatment of other diseases such as multiple sclerosis and epilepsy, which warrant further investigation.

Synthesis Methods

The synthesis of 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid involves a multi-step process that includes the reaction of 2,4-dichloropyrimidine with oxolane-3-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with methyl chloroacetate. This method has been optimized to obtain high yields of the compound.

Scientific Research Applications

2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been shown to exhibit antitumor activity in vitro and in vivo. It also has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-[methyl-[6-(oxolan-3-yl)pyrimidin-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14(5-11(15)16)10-4-9(12-7-13-10)8-2-3-17-6-8/h4,7-8H,2-3,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMHNDIXVGQKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid

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